1H-Indazol-5-yl-1-piperazinylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-5-yl-1-piperazinylmethanone is a heterocyclic compound that features both an indazole and a piperazine moiety Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1H-Indazol-5-yl-1-piperazinylmethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.
Common reagents used in these reactions include palladium catalysts, TBHP, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-5-yl-1-piperazinylmethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indazol-5-yl-1-piperazinylmethanone involves its interaction with specific molecular targets, such as protein kinases and other enzymes. The indazole moiety is known to inhibit the activity of protein kinase B/Akt, which plays a crucial role in cell survival and proliferation . The piperazine ring enhances the compound’s binding affinity and selectivity for its targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indazol-5-yl-1-piperazinylmethanone can be compared with other indazole and piperazine derivatives:
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide share the indazole core but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methoxyphenyl)piperazine have similar structures but exhibit different pharmacological properties.
The uniqueness of this compound lies in its combined indazole and piperazine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N4O |
---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
1H-indazol-5-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c17-12(16-5-3-13-4-6-16)9-1-2-11-10(7-9)8-14-15-11/h1-2,7-8,13H,3-6H2,(H,14,15) |
InChI-Schlüssel |
DJGYZZZXLGQGSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.